Oxaliplatin

説明

Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer . It is a type of platinum drug and an alkylating agent . It is given along with other medicines (eg, fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .

Synthesis Analysis

Oxaliplatin has been synthesized for research purposes . The synthesis of oxaliplatin involves the use of the novel oxaliplatin derivative (CFDA-oxPt) featuring 5 (6)-carboxyfluorescein diacetate .

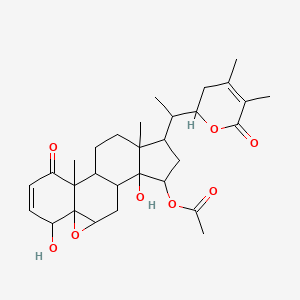

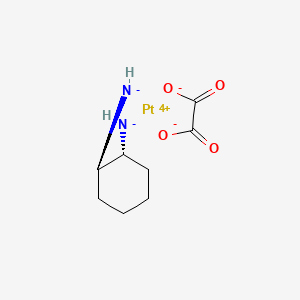

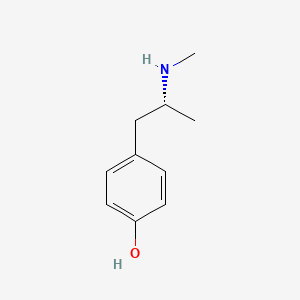

Molecular Structure Analysis

Oxaliplatin features a square planar platinum(II) center . In contrast to other drugs of the platinum-based antineoplastic class of drugs cisplatin and carboplatin, oxaliplatin features the bidentate ligand trans-1,2-diaminocyclohexane in place of the two monodentate ammine ligands .

Chemical Reactions Analysis

Oxaliplatin-induced hypersensitivity reactions (HSRs) are reported in 12% to 24% of patients . Symptoms include rash, urticaria, angioedema, bronchospasm, and rarely hypotension, with potential life-threatening risk .

Physical And Chemical Properties Analysis

Oxaliplatin has a complicated pharmacokinetic profile, with activity against digestive cancers in particular . It has several mechanisms of action, but cancer cells can develop resistance . Its molecular weight is 397.29 .

科学的研究の応用

Molecularly Targeted Therapy

Oxaliplatin has been reviewed in the context of molecularly targeted therapy . It has a complicated pharmacokinetic profile and shows activity against digestive cancers in particular . Real or potential synergism has been observed when oxaliplatin is combined with other cytotoxic agents or molecularly targeted agents .

Chemotherapy for Digestive Cancers

Oxaliplatin is widely used in the chemotherapeutic treatment of digestive cancers . It has several mechanisms of action, but cancer cells can develop resistance .

Combination with Other Cytotoxic Agents

Oxaliplatin has shown real or potential synergism when combined with other cytotoxic agents . This makes it a valuable asset in combination therapies.

Combination with Molecularly Targeted Agents

In addition to cytotoxic agents, Oxaliplatin has also shown synergism when combined with molecularly targeted agents . This opens up new avenues for targeted cancer therapy.

Treatment of Chemoresistant Colorectal Cancer

Oxaliplatin has been used to enhance the apoptotic effect of Mesenchymal Stem Cells (MSC), delivering soluble TRAIL in chemoresistant colorectal cancer . This study evaluated the cytotoxic and proapoptotic activity of soluble TRAIL overexpressed by MSC in an oxaliplatin-resistant CRC cell line .

Predictive Modeling in Colon Cancer Treatment

A machine learning model has been tested that can predict which colon cancer patients could derive benefit from the addition of oxaliplatin . This could ultimately allow physicians to tailor treatment regimens better for their patients .

作用機序

Target of Action

Oxaliplatin, a platinum-based chemotherapy drug, primarily targets DNA within cancer cells . The platinum compound in Oxaliplatin binds to DNA, forming cross-links that inhibit DNA replication and transcription .

Mode of Action

Oxaliplatin undergoes nonenzymatic conversion in physiological solutions to active derivatives via displacement of the labile oxalate ligand . These active derivatives covalently bind with macromolecules, forming both inter and intrastrand Pt-DNA crosslinks . The structure of Oxaliplatin makes the binding of mismatch repair protein to DNA harder compared to cisplatin or carboplatin’s adducts, resulting in greater cytotoxic effects .

Biochemical Pathways

The main mechanism of action of Oxaliplatin is believed to be the induction of cancer cell apoptosis as a response to its covalent binding to DNA . This stops or slows the growth of cancer cells and other rapidly growing cells and causes them to die . Oxaliplatin also modulates STAT signaling and enhances the effector immune response through modulation of programmed death receptor 1-ligand and mannose-6-phosphate receptor expression .

Pharmacokinetics

The pharmacokinetics of unbound platinum in plasma ultrafiltrate after Oxaliplatin administration is triphasic, characterized by a short initial distribution phase and a long terminal elimination phase . No accumulation was observed in plasma ultrafiltrate after 130 mg/m² every 3 weeks or 85 mg/m² every 2 weeks . Urinary excretion (53.8 ± 9.1%) was the predominant route of platinum elimination, with fecal excretion accounting for only 2.1 ± 1.9% of the administered dose 5 days post-administration .

Result of Action

The result of Oxaliplatin’s action is primarily the induction of apoptosis in cancer cells . This is achieved through the formation of DNA crosslinks that inhibit DNA replication and transcription, leading to cell death . Oxaliplatin has shown clinical efficacy against many solid tumors, including colorectal cancer .

Action Environment

Oxaliplatin is typically administered in combination with fluorouracil and leucovorin, known as the FOLFOX regimen, for the treatment of colorectal cancer . The environment in which Oxaliplatin is administered can influence its action, efficacy, and stability. For instance, renal function can impact the clearance of Oxaliplatin, with lower clearance observed in patients with moderate renal impairment . No marked increase in drug toxicity was reported in these patients .

Safety and Hazards

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a platinum-based medicine . Serious allergic reactions including death can happen in people who take oxaliplatin and who have had previous allergic reactions to platinum-based medicines . Serious allergic reactions can happen within a few minutes of your oxaliplatin infusion or any time during your treatment with oxaliplatin .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxaliplatin involves the reaction of K[PtCl3(DMSO)] with oxalate and AgNO3 to form the intermediate compound, followed by the reaction with 1,2-diaminocyclohexane (DACH) to yield Oxaliplatin.", "Starting Materials": [ "Potassium trichloro(1,2-dimethyl-2-silylethylene)platinate(II) (K[PtCl3(DMSO)])", "Oxalic acid", "Silver nitrate (AgNO3)", "1,2-diaminocyclohexane (DACH)" ], "Reaction": [ "K[PtCl3(DMSO)] + H2C2O4 + AgNO3 → [PtCl2(H2C2O4)(DMSO)] + AgCl + HNO3", "[PtCl2(H2C2O4)(DMSO)] + 2 DACH → Oxaliplatin + 2 HCl + DMSO" ] } | |

CAS番号 |

61825-94-3 |

製品名 |

Oxaliplatin |

分子式 |

C8H14N2O4Pt+2 |

分子量 |

395.3 g/mol |

IUPAC名 |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |

InChIキー |

ZROHGHOFXNOHSO-UHFFFAOYSA-L |

異性体SMILES |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

正規SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

外観 |

white solid powder |

その他のCAS番号 |

63121-00-6 61825-94-3 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

63121-00-6 (SP-4-2 (trans)) |

賞味期限 |

>10 years if stored properly |

溶解性 |

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

製品の起源 |

United States |

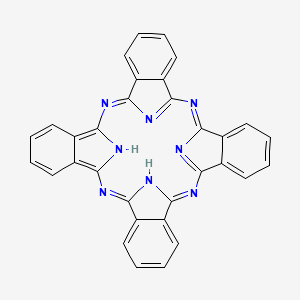

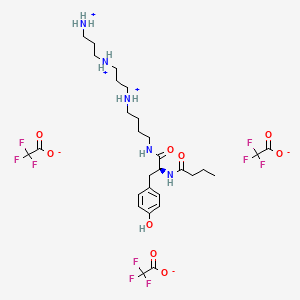

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)